molecular formula C20H16O2 B12856014 4-(Benzyloxy)[1,1'-biphenyl]-3-carbaldehyde CAS No. 796047-10-4

4-(Benzyloxy)[1,1'-biphenyl]-3-carbaldehyde

Cat. No.: B12856014
CAS No.: 796047-10-4
M. Wt: 288.3 g/mol
InChI Key: FWLHXOWDYQRFJC-UHFFFAOYSA-N
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Description

4-(Benzyloxy)[1,1’-biphenyl]-3-carbaldehyde is an organic compound with a complex structure that includes a biphenyl core substituted with a benzyloxy group and an aldehyde functional group. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Benzyloxy)[1,1’-biphenyl]-3-carbaldehyde typically involves the following steps:

    Formation of the Biphenyl Core: The biphenyl core can be synthesized through a Suzuki coupling reaction between a halogenated benzene and a phenylboronic acid derivative.

    Introduction of the Benzyloxy Group: The benzyloxy group can be introduced via a Williamson ether synthesis, where a phenol derivative reacts with benzyl bromide in the presence of a base.

    Formylation: The aldehyde group can be introduced through a formylation reaction, such as the Vilsmeier-Haack reaction, where the biphenyl compound reacts with a formylating agent like DMF and POCl3.

Industrial Production Methods

Industrial production of 4-(Benzyloxy)[1,1’-biphenyl]-3-carbaldehyde may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

4-(Benzyloxy)[1,1’-biphenyl]-3-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The benzyloxy group can undergo nucleophilic substitution reactions, where the benzyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in an alkaline medium.

    Reduction: Sodium borohydride (NaBH4) in methanol.

    Substitution: Benzyl bromide (C6H5CH2Br) in the presence of a base like sodium hydroxide (NaOH).

Major Products Formed

    Oxidation: 4-(Benzyloxy)[1,1’-biphenyl]-3-carboxylic acid.

    Reduction: 4-(Benzyloxy)[1,1’-biphenyl]-3-methanol.

    Substitution: Various substituted biphenyl derivatives depending on the nucleophile used.

Scientific Research Applications

4-(Benzyloxy)[1,1’-biphenyl]-3-carbaldehyde has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials, including liquid crystals and polymers.

Mechanism of Action

The mechanism of action of 4-(Benzyloxy)[1,1’-biphenyl]-3-carbaldehyde depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, modulating their activity. The benzyloxy and aldehyde groups play crucial roles in its reactivity and interactions with other molecules.

Comparison with Similar Compounds

Similar Compounds

    4-(Benzyloxy)phenylacetic acid: Similar structure but with a carboxylic acid group instead of an aldehyde.

    4-(Benzyloxy)biphenyl: Lacks the aldehyde group, making it less reactive in certain chemical reactions.

    4-(Benzyloxy)benzaldehyde: Similar structure but with a single benzene ring instead of a biphenyl core.

Uniqueness

4-(Benzyloxy)[1,1’-biphenyl]-3-carbaldehyde is unique due to the combination of its biphenyl core, benzyloxy group, and aldehyde functional group

Properties

CAS No.

796047-10-4

Molecular Formula

C20H16O2

Molecular Weight

288.3 g/mol

IUPAC Name

5-phenyl-2-phenylmethoxybenzaldehyde

InChI

InChI=1S/C20H16O2/c21-14-19-13-18(17-9-5-2-6-10-17)11-12-20(19)22-15-16-7-3-1-4-8-16/h1-14H,15H2

InChI Key

FWLHXOWDYQRFJC-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COC2=C(C=C(C=C2)C3=CC=CC=C3)C=O

Origin of Product

United States

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